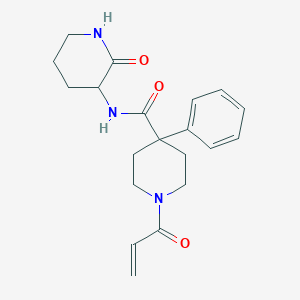

![molecular formula C20H18FNO4 B2950046 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers CAS No. 2137507-12-9](/img/structure/B2950046.png)

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

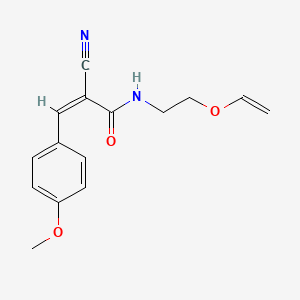

This compound, also known as 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-2-carboxylic acid, has the CAS Number 2137507-12-9 . It has a molecular weight of 355.37 . The IUPAC name for this compound is 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-fluoropyrrolidine-2-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C20H18FNO4/c21-17-9-10-22(18(17)19(23)24)20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,23,24) . This indicates that the molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The fluoren-9-yl group is a bulky, aromatic group, and the methoxy carbonyl group is an ester functional group.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like solubility, density, and boiling point are not available in the search results.Scientific Research Applications

Peptide Synthesis

The Fmoc (Fluoren-9-ylmethoxy)carbonyl group is widely used in peptide synthesis. It allows for the rapid and efficient assembly of peptides, which is crucial for life science research. The Fmoc group protects the amino acid’s amine group during the synthesis process, and can be removed under mild base conditions without affecting the rest of the molecule .

Cell Cultivation

Fmoc-modified amino acids can be used in cell cultivation due to their ability to form self-assembled matrices. These matrices are suitable for cell spreading, migration, and proliferation, making them useful in tissue engineering and organ regeneration .

Bio-templating

The inherent properties of Fmoc amino acids enable them to serve as bio-templates. This application is significant in various fields, including nanotechnology, where precise molecular assembly is required .

Optical Applications

Fmoc amino acids have unique optical properties due to their aromaticity. They can be used in the development of optical materials and sensors .

Drug Delivery

The hydrophobicity and aromaticity of the Fmoc moiety make it a potential candidate for drug delivery systems. It can aid in the transport and controlled release of therapeutic agents .

Catalytic Applications

Fmoc amino acids can act as catalysts due to their structural features. They can facilitate chemical reactions, which is valuable in synthetic chemistry and industrial processes .

Therapeutic Applications

The modification of amino acids with Fmoc groups has therapeutic implications. For example, they can be used to construct amphipathic antibacterial peptidomimetics, which have shown potent antibacterial activity without significant hemolytic activity .

Antibiotic Properties

Fmoc-modified peptides exhibit antibiotic properties, making them useful in the development of new antimicrobial agents that can combat resistant bacteria .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The safety information includes several precautionary statements, such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of fmoc-protected amino acids, which are commonly used in peptide synthesis .

Mode of Action

The mode of action of this compound is primarily based on its role as a building block in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protective group for the amino acid during synthesis. It prevents unwanted side reactions, allowing for the selective addition of other amino acids to the peptide chain .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. The Fmoc group is selectively removed under basic conditions, allowing the free amino group to react with the carboxyl group of another amino acid, forming a peptide bond. This process can be repeated to synthesize peptides of desired length and sequence .

Pharmacokinetics

As a building block in peptide synthesis, its bioavailability and pharmacokinetic properties would largely depend on the final peptide product .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides. These peptides can have various biological activities depending on their amino acid sequence. They can serve as hormones, neurotransmitters, or drugs, influencing various physiological processes .

Action Environment

The action of this compound is highly dependent on the conditions of the peptide synthesis process. Factors such as temperature, pH, and solvent can significantly influence the efficiency of Fmoc deprotection and peptide bond formation. Moreover, the stability of the compound and its efficacy in peptide synthesis can be affected by storage conditions .

properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO4/c21-17-9-10-22(18(17)19(23)24)20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCGUMRVNINJMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C1F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

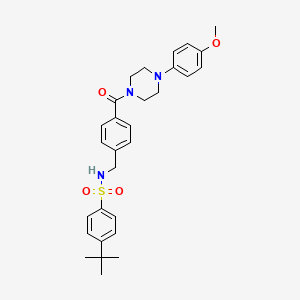

![1-(4-Chlorophenyl)-2-{[(3-chlorophenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride](/img/structure/B2949963.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)

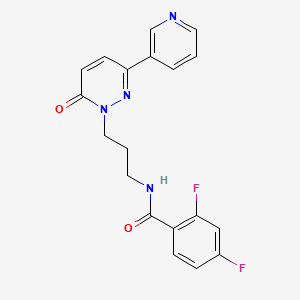

![N-[2-(1-Methylimidazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2949972.png)

![N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2949974.png)

![(2E)-1-(4-Methylphenyl)-3-{4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-en-1-one](/img/structure/B2949978.png)

![1-[4-Chloro-3-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]imidazolidin-2-one](/img/structure/B2949979.png)

![3-(4-chlorophenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2949981.png)

![5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2949986.png)